Bacillomycin Fc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bacillomycin Fc is a lipopeptide antibiotic that is produced by Bacillus subtilis. It has been shown to possess a broad-spectrum antimicrobial activity against a range of pathogenic microorganisms. The compound is of great interest due to its potential applications in the field of agriculture, medicine, and biotechnology.

Wirkmechanismus

Bacillomycin Fc exerts its antimicrobial activity by disrupting the cell membrane of the target microorganism. The lipopeptide binds to the cell membrane and forms pores, leading to the leakage of intracellular contents and eventual cell death. The compound has also been shown to inhibit the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.

Biochemical and Physiological Effects

Bacillomycin Fc has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in target cells, leading to oxidative stress and eventual cell death. The compound has also been shown to induce the expression of genes involved in stress response and defense mechanisms.

Vorteile Und Einschränkungen Für Laborexperimente

Bacillomycin Fc has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has a broad-spectrum antimicrobial activity, making it useful for testing against a range of pathogens. However, there are also some limitations to its use. The compound is relatively expensive and may not be readily available in some laboratories. It may also have toxic effects on non-target organisms and should be used with caution.

Zukünftige Richtungen

There are several future directions for research on Bacillomycin Fc. One area of interest is the development of new formulations and delivery methods for the compound. This could include the development of nanoparticle-based formulations for improved efficacy and targeted delivery. Another area of interest is the identification and characterization of new lipopeptide antibiotics with improved properties. This could involve the screening of natural product libraries or the engineering of new compounds through synthetic biology approaches. Finally, there is a need for further research on the mechanisms of action of Bacillomycin Fc and its effects on non-target organisms. This could involve the use of transcriptomics and proteomics approaches to identify the molecular targets of the compound.

Synthesemethoden

Bacillomycin Fc is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The gene cluster responsible for the synthesis of Bacillomycin Fc has been identified and characterized. The NRPS pathway involves the activation of amino acids followed by their condensation to form a peptide chain. The resulting peptide chain is then modified through the addition of fatty acid residues to form the final lipopeptide product.

Wissenschaftliche Forschungsanwendungen

Bacillomycin Fc has been extensively studied for its antimicrobial activity against a range of pathogenic microorganisms. It has been shown to be effective against Gram-positive and Gram-negative bacteria, fungi, and viruses. The compound has been tested against a range of plant pathogens and has been shown to be effective in controlling plant diseases. Bacillomycin Fc has also been shown to have potential applications in the field of medicine. It has been shown to possess anti-inflammatory and anti-tumor activities.

Eigenschaften

CAS-Nummer |

115088-47-6 |

|---|---|

Produktname |

Bacillomycin Fc |

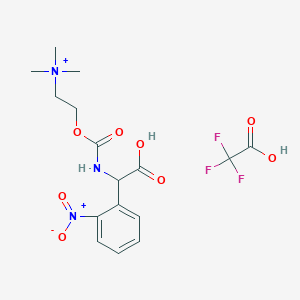

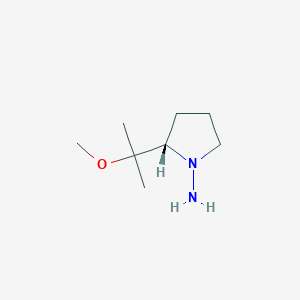

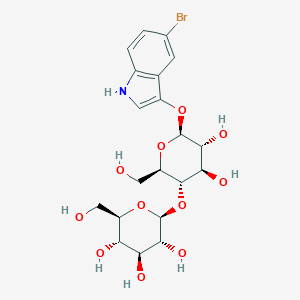

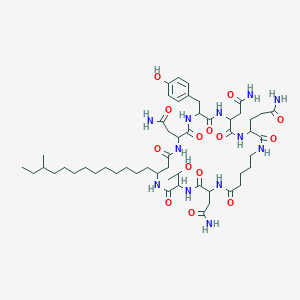

Molekularformel |

C52H84N12O14 |

Molekulargewicht |

1101.3 g/mol |

IUPAC-Name |

3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(1-hydroxyethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide |

InChI |

InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77) |

InChI-Schlüssel |

YXKHGFSEIGETSI-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |

Kanonische SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |

Synonyme |

Bacillomycin Fc |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.